3-Cyclopropoxy-4-methoxy-2-(methylthio)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopropoxy-4-methoxy-2-(methylsulfanyl)pyridine is a chemical compound with the molecular formula C10H13NO2S and a molecular weight of 211.28 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a methoxy group, and a methylsulfanyl group attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopropoxy-4-methoxy-2-(methylsulfanyl)pyridine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate precursors.
Introduction of Functional Groups: The cyclopropoxy, methoxy, and methylsulfanyl groups are introduced through specific reactions such as alkylation, methylation, and thiolation.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropoxy-4-methoxy-2-(methylsulfanyl)pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different derivatives.
Substitution: The functional groups on the pyridine ring can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
3-Cyclopropoxy-4-methoxy-2-(methylsulfanyl)pyridine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-cyclopropoxy-4-methoxy-2-(methylsulfanyl)pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Cyclopropoxy-3-methoxy-2-(methylsulfanyl)pyridine
- 3-Cyclopropoxy-2-methoxy-4-(methylsulfanyl)pyridine
Uniqueness
3-Cyclopropoxy-4-methoxy-2-(methylsulfanyl)pyridine is unique due to its specific arrangement of functional groups on the pyridine ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various scientific research applications.
Properties
Molecular Formula |
C10H13NO2S |
---|---|
Molecular Weight |
211.28 g/mol |
IUPAC Name |
3-cyclopropyloxy-4-methoxy-2-methylsulfanylpyridine |
InChI |
InChI=1S/C10H13NO2S/c1-12-8-5-6-11-10(14-2)9(8)13-7-3-4-7/h5-7H,3-4H2,1-2H3 |
InChI Key |
MTCHPUKLRDAUIP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=NC=C1)SC)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.